

ATTO 565 amine chemical structure

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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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An In-Depth Technical Guide to **ATTO 565 Amine**

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photophysical properties.^{[1][2][3]} It exhibits strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.^{[1][2][3]} These characteristics make it an ideal candidate for a wide range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][2]} The amine derivative of ATTO 565 is particularly useful for conjugation to molecules containing activated carboxy-groups, such as N-hydroxysuccinimide (NHS) esters.^[1] As supplied, ATTO 565 is a mixture of two isomers with nearly identical absorption and fluorescence properties.^{[1][2][4]}

Chemical Structure and Physicochemical Properties

ATTO 565 amine is a moderately hydrophilic dye.^{[1][2]} The presence of the primary amine group allows for covalent labeling of molecules containing suitable reactive groups.

Molecular Formula: $C_{31}H_{32}ClN_3O_7$ (Note: Molecular formula and weight can vary depending on the counterion)

Property	Value	Reference(s)
Molecular Weight	781 g/mol	[1][4]
Solubility	Soluble in DMF, DMSO, methanol, ethanol	[5][6]
Storage	Store at -20°C, protected from light and moisture	[1][5]

Photophysical Properties

The optical properties of ATTO 565 make it a versatile fluorescent probe. The fluorescence is most efficiently excited in the 545 - 575 nm range.[1][2]

Parameter	Value	Reference(s)
Excitation Maximum (λ_{abs})	564 nm	[1][2][4]
Emission Maximum (λ_{fl})	590 nm	[1][2][4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][4]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2][4]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][2][4]
Correction Factor (CF260)	0.27	[1][4]
Correction Factor (CF280)	0.12	[1][4]

Experimental Protocols

General Protocol for Labeling with ATTO 565 Amine

This protocol outlines a general procedure for conjugating **ATTO 565 amine** to a molecule containing an activated carboxyl group (e.g., an NHS-ester).

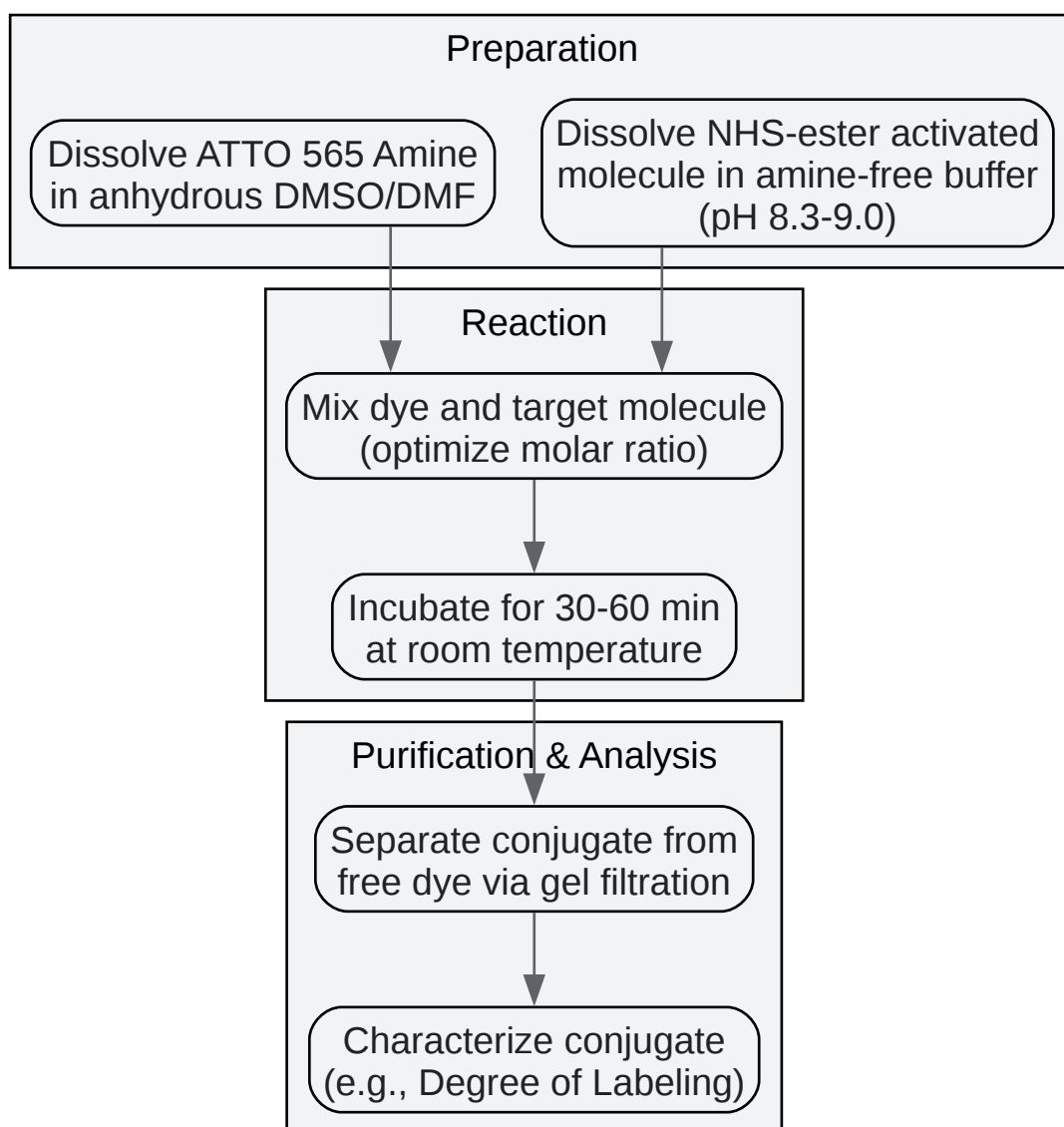
Materials:

- **ATTO 565 amine**
- Molecule to be labeled (with NHS-ester or other activated carboxyl group)
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)

Procedure:

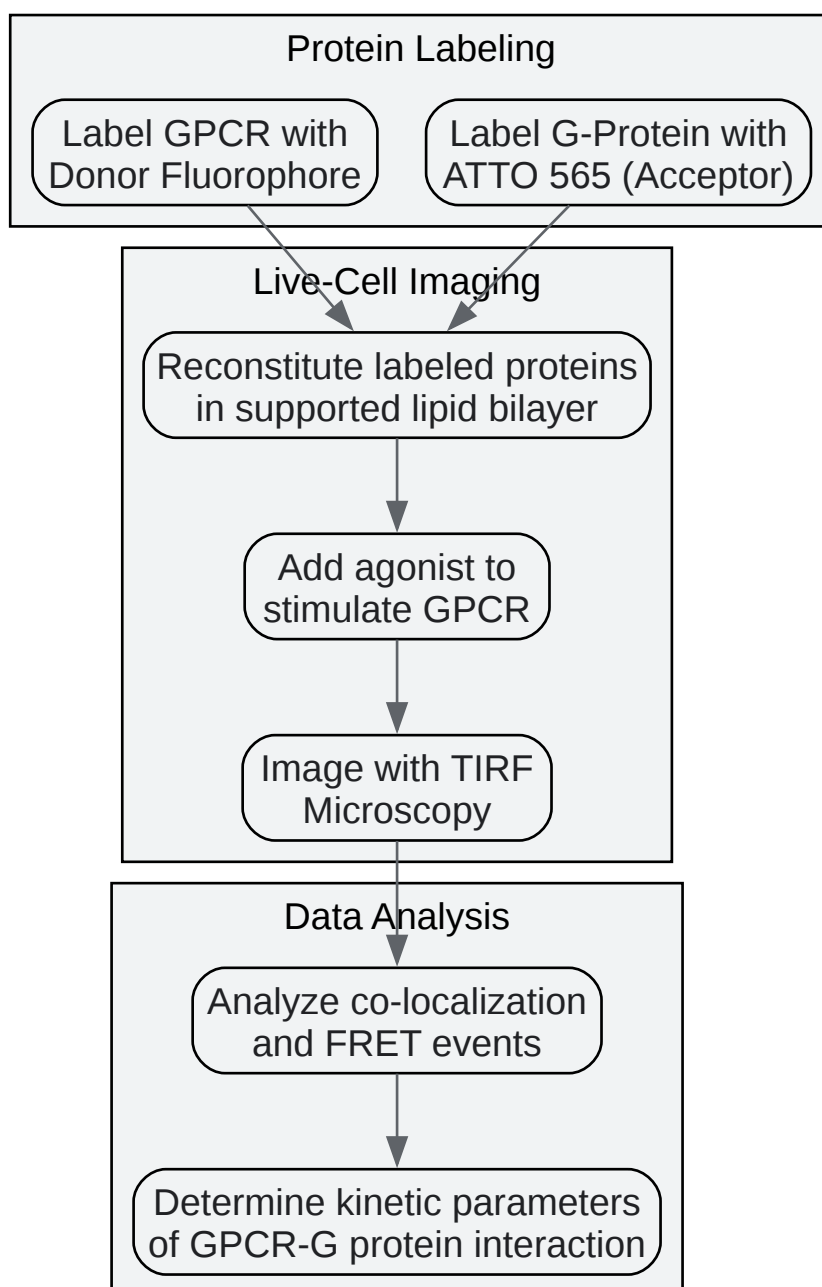
- Prepare a stock solution of **ATTO 565 amine**: Dissolve **ATTO 565 amine** in anhydrous DMSO or DMF to a final concentration of 1-2 mg/mL. This solution should be prepared fresh before each use to avoid degradation from moisture.
- Prepare the molecule for labeling: Dissolve the molecule to be labeled in the reaction buffer at a suitable concentration (e.g., 2 mg/mL for proteins). The buffer must be free of any primary amines, such as Tris or glycine.[6]
- Conjugation Reaction: Add a molar excess of the **ATTO 565 amine** stock solution to the solution of the molecule to be labeled. The optimal molar ratio of dye to target molecule will vary and should be determined empirically. A starting point could be a 2:1 to 10:1 molar ratio of dye to the target molecule.[7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation.[6]
- Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the dye-conjugated molecule.[5]

Visualizations



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Caption: Workflow for labeling an NHS-ester activated molecule with **ATTO 565 amine**.



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Caption: Workflow for studying GPCR-G protein interactions using ATTO 565.

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